molecular formula C17H16F3NO3S B2968622 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1448043-27-3

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2968622
CAS No.: 1448043-27-3
M. Wt: 371.37
InChI Key: SIOZWUQSJLPPLJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide is a novel organic compound characterized by its unique structural framework It contains both a hydroxy group and a trifluoromethoxy group, which confer distinctive physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with 4-(methylthio)phenylacetic acid and 4-(trifluoromethoxy)benzoic acid.

  • Hydroxylation: : The phenylacetic acid derivative undergoes hydroxylation to introduce the hydroxy group.

  • Amide Formation: : The hydroxylated product is then coupled with 4-(trifluoromethoxy)benzoic acid to form the desired benzamide.

Industrial Production Methods

On an industrial scale, optimization of reaction conditions is crucial for high yield and purity:

  • Catalysts: : Utilizing specific catalysts to enhance reaction efficiency.

  • Solvents: : Selection of appropriate solvents to facilitate the reactions.

  • Temperature and Pressure: : Controlling these parameters to optimize reaction rates and product stability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the amide functionality, potentially converting it to an amine.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride and sodium borohydride are commonly used.

  • Substitution Reagents: : Halogens, alkylating agents, and nucleophiles under suitable conditions.

Major Products Formed

  • Sulfoxides/Sulfones: : From oxidation of the methylthio group.

  • Amines: : From reduction of the amide group.

  • Functionalized Aromatics: : From substitution reactions introducing new groups onto the aromatic rings.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Acts as a precursor in the synthesis of more complex molecules.

  • Catalysts: : Components for catalytic systems in organic reactions.

Biology

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in biochemical research.

  • Protein Interaction Studies: : Probes for studying protein-ligand interactions.

Medicine

  • Pharmaceutical Development: : Investigated for its potential therapeutic effects.

  • Diagnostic Agents: : Explored as a component in diagnostic assays.

Industry

  • Material Science:

  • Agriculture: : Investigated for use in agrochemical formulations.

Mechanism of Action

The biological activity of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide is likely mediated through its interaction with molecular targets such as enzymes or receptors. The hydroxy and trifluoromethoxy groups may facilitate binding to active sites, modulating the activity of target molecules. The precise pathways and targets depend on the specific application, whether it be enzyme inhibition, receptor modulation, or other mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-(trifluoromethoxy)benzamide: : Shares the trifluoromethoxybenzamide structure but differs in the nature of the substituents.

  • N-(2-hydroxyphenyl)-4-(trifluoromethoxy)benzamide: : Similar hydroxylated structure but lacks the methylthio group.

Unique Features

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide's uniqueness lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of both a hydroxy and trifluoromethoxy group can influence its interactions with molecular targets, setting it apart from other structurally related compounds.

By examining the structure, synthesis, reactivity, applications, and mechanism of action of this compound, we can appreciate the complexity and potential of this compound across various scientific fields.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3S/c1-25-14-8-4-11(5-9-14)15(22)10-21-16(23)12-2-6-13(7-3-12)24-17(18,19)20/h2-9,15,22H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOZWUQSJLPPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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